1,4-Dihydro-N-methyl-6-[[methyl(3-methylphenyl)amino]sulfonyl]-4-oxo-N-(phenylmethyl)-3-quinolinecarboxamide
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Overview
Description
1,4-Dihydro-N-methyl-6-[[methyl(3-methylphenyl)amino]sulfonyl]-4-oxo-N-(phenylmethyl)-3-quinolinecarboxamide is a complex organic compound with a quinoline core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dihydro-N-methyl-6-[[methyl(3-methylphenyl)amino]sulfonyl]-4-oxo-N-(phenylmethyl)-3-quinolinecarboxamide typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, are essential to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
1,4-Dihydro-N-methyl-6-[[methyl(3-methylphenyl)amino]sulfonyl]-4-oxo-N-(phenylmethyl)-3-quinolinecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can modify the quinoline core or the functional groups attached to it.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups or replace existing ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce a variety of quinoline derivatives with different functional groups .
Scientific Research Applications
1,4-Dihydro-N-methyl-6-[[methyl(3-methylphenyl)amino]sulfonyl]-4-oxo-N-(phenylmethyl)-3-quinolinecarboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including its role as an enzyme inhibitor or receptor modulator.
Mechanism of Action
The mechanism of action of 1,4-Dihydro-N-methyl-6-[[methyl(3-methylphenyl)amino]sulfonyl]-4-oxo-N-(phenylmethyl)-3-quinolinecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, such as inhibition of cell proliferation or modulation of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Quinoline derivatives: Compounds with similar quinoline core structures but different functional groups.
Sulfonylated amines: Compounds with sulfonyl and amine functional groups attached to different core structures.
Carboxamides: Compounds with carboxamide functional groups attached to various core structures.
Uniqueness
1,4-Dihydro-N-methyl-6-[[methyl(3-methylphenyl)amino]sulfonyl]-4-oxo-N-(phenylmethyl)-3-quinolinecarboxamide is unique due to its specific combination of functional groups and its quinoline core structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications .
Properties
Molecular Formula |
C26H25N3O4S |
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Molecular Weight |
475.6 g/mol |
IUPAC Name |
N-benzyl-N-methyl-6-[methyl-(3-methylphenyl)sulfamoyl]-4-oxo-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C26H25N3O4S/c1-18-8-7-11-20(14-18)29(3)34(32,33)21-12-13-24-22(15-21)25(30)23(16-27-24)26(31)28(2)17-19-9-5-4-6-10-19/h4-16H,17H2,1-3H3,(H,27,30) |
InChI Key |
TVHYHQXBWZVJOC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N(C)S(=O)(=O)C2=CC3=C(C=C2)NC=C(C3=O)C(=O)N(C)CC4=CC=CC=C4 |
Origin of Product |
United States |
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